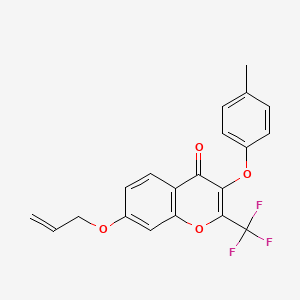
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as AMPC, is a chemical compound that belongs to the family of flavonoids. Flavonoids are widely found in plants and have been shown to possess various biological activities. AMPC has been of interest to researchers due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its wide range of biological activities, which makes it useful for studying various diseases and pathways. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to study its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Synthesemethoden
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-(4-methylphenoxy)benzaldehyde with allyl bromide in the presence of a base to form 3-(4-methylphenoxy)allylbenzene. This intermediate is then reacted with trifluoromethyl ketone in the presence of a catalyst to form 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O4/c1-3-10-25-14-8-9-15-16(11-14)27-19(20(21,22)23)18(17(15)24)26-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZDMWIDFOAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


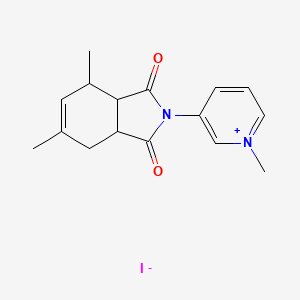
![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)
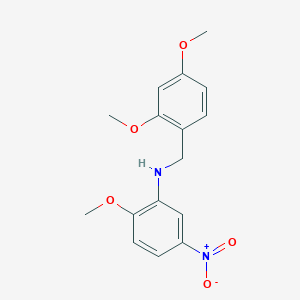
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)
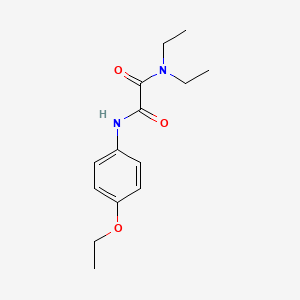
![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-naphthamide](/img/structure/B5187395.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
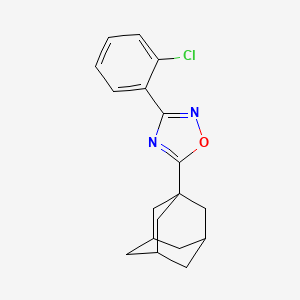
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)